Bis(ethylsulfanyl)acetonitrile
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Overview
Description
Bis(ethylsulfanyl)acetonitrile is an organic compound characterized by the presence of two ethylsulfanyl groups attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(ethylsulfanyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of acetonitrile with ethylsulfanyl reagents under controlled conditions. For instance, the reaction of acetonitrile with ethylsulfanyl chloride in the presence of a base such as sodium hydroxide can yield this compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the yield and quality of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Bis(ethylsulfanyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to corresponding thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl groups with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often carried out in anhydrous solvents under inert atmospheres.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Bis(ethylsulfanyl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Utilized in the production of specialty chemicals, materials, and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which bis(ethylsulfanyl)acetonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethylsulfanyl groups can participate in binding interactions, while the nitrile moiety may engage in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of biological targets, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- Bis(methylsulfanyl)acetonitrile
- Bis(propylsulfanyl)acetonitrile
- Bis(ethylsulfanyl)methane
Uniqueness
Bis(ethylsulfanyl)acetonitrile is unique due to the specific arrangement of its ethylsulfanyl groups and nitrile moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
87647-18-5 |
---|---|
Molecular Formula |
C6H11NS2 |
Molecular Weight |
161.3 g/mol |
IUPAC Name |
2,2-bis(ethylsulfanyl)acetonitrile |
InChI |
InChI=1S/C6H11NS2/c1-3-8-6(5-7)9-4-2/h6H,3-4H2,1-2H3 |
InChI Key |
XFEMWFOXGHVZSV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C#N)SCC |
Origin of Product |
United States |
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